molecular formula C19H17ClFNO5 B15171167 C19H17ClFNO5

C19H17ClFNO5

Cat. No.: B15171167
M. Wt: 393.8 g/mol
InChI Key: PGLLNVHCNVWTQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C₁₉H₁₇ClFNO₅ is a halogenated aromatic compound featuring a chlorine (Cl) atom, a fluorine (F) atom, and a nitro (NO₂) group within its structure. The compound likely exhibits moderate solubility in polar organic solvents, as inferred from analogous halogenated aromatic systems . However, specific data on its synthesis, applications, or toxicity are absent in the provided evidence, necessitating comparisons with structurally or functionally related compounds.

Properties

Molecular Formula

C19H17ClFNO5

Molecular Weight

393.8 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetamide

InChI

InChI=1S/C19H17ClFNO5/c1-19(2)8-15(24)18-14(23)6-11(7-16(18)27-19)26-9-17(25)22-10-3-4-13(21)12(20)5-10/h3-7,23H,8-9H2,1-2H3,(H,22,25)

InChI Key

PGLLNVHCNVWTQL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C(C=C(C=C2O1)OCC(=O)NC3=CC(=C(C=C3)F)Cl)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetamide typically involves multiple steps:

    Formation of the Chromen-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: The phenyl ring is substituted with chlorine and fluorine atoms using halogenation reactions.

    Coupling Reactions: The chromen-4-one core is coupled with the substituted phenyl ring through an ether linkage.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetamide: undergoes various chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of the carbonyl group yields alcohols .

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetamide: has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares C₁₉H₁₇ClFNO₅ with two structurally analogous compounds: C₇H₅BrO₂ (CAS 1761-61-1) and C₁₈H₂₀FN₃O₄ (Levofloxacin). These compounds share functional groups (halogens, nitro/heterocyclic motifs) or applications (antimicrobial activity).

Table 1: Key Properties of C₁₉H₁₇ClFNO₅ and Analogues

Property C₁₉H₁₇ClFNO₅ C₇H₅BrO₂ (CAS 1761-61-1) Levofloxacin (C₁₈H₂₀FN₃O₄)
Molecular Weight 399.8 g/mol 201.02 g/mol 361.4 g/mol
Halogen Substituents Cl, F Br F
Solubility (Log S) Estimated: -2.1* -2.47 (ESOL) -1.3 (Experimental)
Bioactivity Hypothetical: Antimicrobial Not reported Broad-spectrum antibiotic
Synthesis Method Not available A-FGO catalyst, THF, green chemistry Multi-step fluorination

*Estimated based on similarity to C₇H₅BrO₂’s ESOL solubility .

Structural and Functional Comparisons:

  • C₇H₅BrO₂ (CAS 1761-61-1): Shares a halogen (Br vs. Cl/F) and aromatic backbone but lacks the nitro group and complexity of C₁₉H₁₇ClFNO₅. Demonstrated high solubility (0.687 mg/mL) in THF, suggesting C₁₉H₁₇ClFNO₅ may require similar polar solvents for synthesis . Green synthesis methods using recyclable catalysts (e.g., A-FGO) could be applicable to C₁₉H₁₇ClFNO₅ .
  • Levofloxacin (C₁₈H₂₀FN₃O₄): A fluoroquinolone antibiotic with a fluorine atom and heterocyclic core, similar to C₁₉H₁₇ClFNO₅’s halogenated structure. Levofloxacin’s Log S (-1.3) indicates better aqueous solubility than C₁₉H₁₇ClFNO₅, likely due to its carboxylic acid group. Both compounds may target microbial enzymes, but C₁₉H₁₇ClFNO₅’s nitro group could confer distinct reactivity or toxicity risks.

Research Findings and Challenges

  • Synthetic Feasibility: The A-FGO catalyst used for C₇H₅BrO₂ synthesis offers a model for eco-friendly halogenation, though C₁₉H₁₇ClFNO₅’s larger structure may require optimized conditions.
  • Bioactivity Predictions: Molecular docking studies of halogenated aromatics suggest C₁₉H₁₇ClFNO₅ could inhibit bacterial DNA gyrase, akin to levofloxacin. However, its nitro group might reduce selectivity compared to fluoroquinolones.
  • Toxicity Concerns: Compounds with nitro groups (e.g., nitrofurans) often exhibit mutagenicity, necessitating rigorous safety profiling for C₁₉H₁₇ClFNO₅.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.